molecular formula C14H12F3NO4 B3096845 Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate CAS No. 128970-29-6

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B3096845
CAS No.: 128970-29-6
M. Wt: 315.24 g/mol
InChI Key: FWZVGAVQBUZNOJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate is a chemical compound with the molecular formula C14H12F3NO4. It is known for its unique structure, which includes a trifluoromethyl group and a but-3-ynoate moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate typically involves multiple steps. One common method includes the reaction of a suitable alkyne with a trifluoromethylating agent under controlled conditions. The benzyloxycarbonyl (Cbz) protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(difluoromethyl)but-3-ynoate
  • Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(fluoromethyl)but-3-ynoate
  • Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate

Uniqueness

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)but-3-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4/c1-3-13(11(19)21-2,14(15,16)17)18-12(20)22-9-10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZVGAVQBUZNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate
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Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate

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